![molecular formula C19H39N3O2 B14519460 N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide CAS No. 62417-30-5](/img/structure/B14519460.png)
N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide is a chemical compound with a complex structure that includes both a decyl chain and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide typically involves the reaction of decylamine with 3-(dimethylamino)propylamine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of N1-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N1-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets may include membrane proteins and enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide
- N~1~,N~1~-Dioctadecyl-N~4~-[3-(dimethylamino)propyl]butanediamide
Uniqueness
N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide is unique due to its specific combination of a decyl chain and a dimethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Properties
CAS No. |
62417-30-5 |
|---|---|
Molecular Formula |
C19H39N3O2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-decyl-N'-[3-(dimethylamino)propyl]butanediamide |
InChI |
InChI=1S/C19H39N3O2/c1-4-5-6-7-8-9-10-11-15-20-18(23)13-14-19(24)21-16-12-17-22(2)3/h4-17H2,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
OVPUPOJAVRNRGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)CCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(2-chlorophenyl)methylidene]propanedinitrile](/img/structure/B14519383.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-butyl-](/img/structure/B14519389.png)
![2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14519393.png)

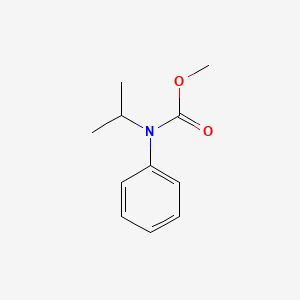
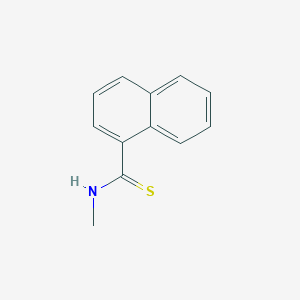
![1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine](/img/structure/B14519419.png)
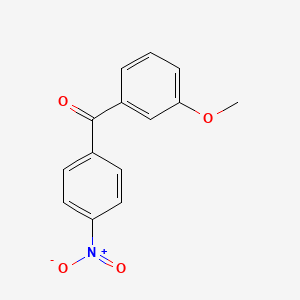
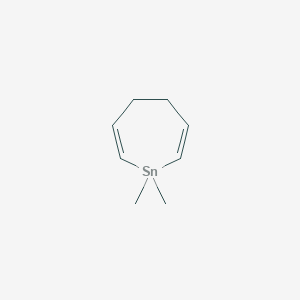
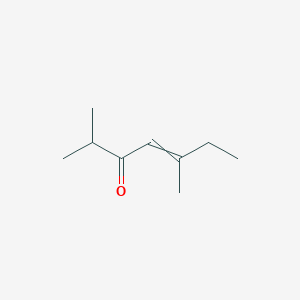
![1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one](/img/structure/B14519455.png)

![2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14519479.png)
![6-[2-(2-Aminophenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14519487.png)
